

Application Note: ^1H NMR Analysis of 2-Hydroxy-N,N-dimethylpropanamide

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Compound of Interest

Compound Name: 2-Hydroxy-N,N-dimethylpropanamide

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the ^1H Nuclear Magnetic Resonance (NMR) analysis of **2-Hydroxy-N,N-dimethylpropanamide**. It includes predicted spectral data, a comprehensive experimental procedure, and a visual representation of the analytical workflow. This application note serves as a practical guide for the structural characterization and purity assessment of this compound, which is a valuable intermediate in pharmaceutical and cosmetic synthesis[1].

Introduction

2-Hydroxy-N,N-dimethylpropanamide (CAS No: 35123-06-9) is a chiral amide with the molecular formula $\text{C}_5\text{H}_{11}\text{NO}_2$ and a molecular weight of 117.15 g/mol [2][3][4][5]. Its structure comprises a propanamide backbone with a hydroxyl group at the second carbon and two methyl groups on the amide nitrogen. The presence of these functional groups leads to a distinct ^1H NMR spectrum that can be used for unambiguous identification and quantification.

^1H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, signal integrations, and coupling patterns, one can determine the connectivity of atoms within a molecule.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **2-Hydroxy-N,N-dimethylpropanamide** is predicted to exhibit four distinct signals corresponding to the different proton environments in the molecule. Due to the restricted rotation around the amide C-N bond, the two N-methyl groups are expected to be diastereotopic and thus chemically non-equivalent, resulting in two separate signals.

Table 1: Predicted ^1H NMR Data for **2-Hydroxy-N,N-dimethylpropanamide**

Signal	Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
1	-N(CH ₃) ₂	~ 2.9 - 3.1	Singlet (s)	6H
2	-CH(OH)CH ₃	~ 1.2 - 1.4	Doublet (d)	3H
3	-CH(OH)-	~ 4.0 - 4.3	Quartet (q)	1H
4	-OH	Variable (~ 2.0 - 5.0)	Broad Singlet (br s)	1H

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration. Protons on carbons adjacent to the alcohol oxygen typically appear in the 3.4-4.5 ppm range[6]. The chemical shifts of amide protons can be influenced by solvent and hydrogen bonding[7][8][9].

Experimental Protocol

This section outlines the procedure for acquiring a high-quality ^1H NMR spectrum of **2-Hydroxy-N,N-dimethylpropanamide**.

3.1. Materials and Equipment

- **2-Hydroxy-N,N-dimethylpropanamide** sample
- Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tube (5 mm)
- Pipettes and vials

- NMR spectrometer (e.g., 400 MHz or higher)
- Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

3.2. Sample Preparation

- Weigh approximately 5-10 mg of **2-Hydroxy-N,N-dimethylpropanamide** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) to the vial.
- If the solvent does not contain an internal standard, add a small drop of TMS.
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Transfer the solution to a clean, dry 5 mm NMR tube.

3.3. NMR Spectrometer Setup and Data Acquisition

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
- Set the appropriate acquisition parameters:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 (can be increased for dilute samples)
 - Spectral Width: 0-12 ppm
- Acquire the ^1H NMR spectrum.

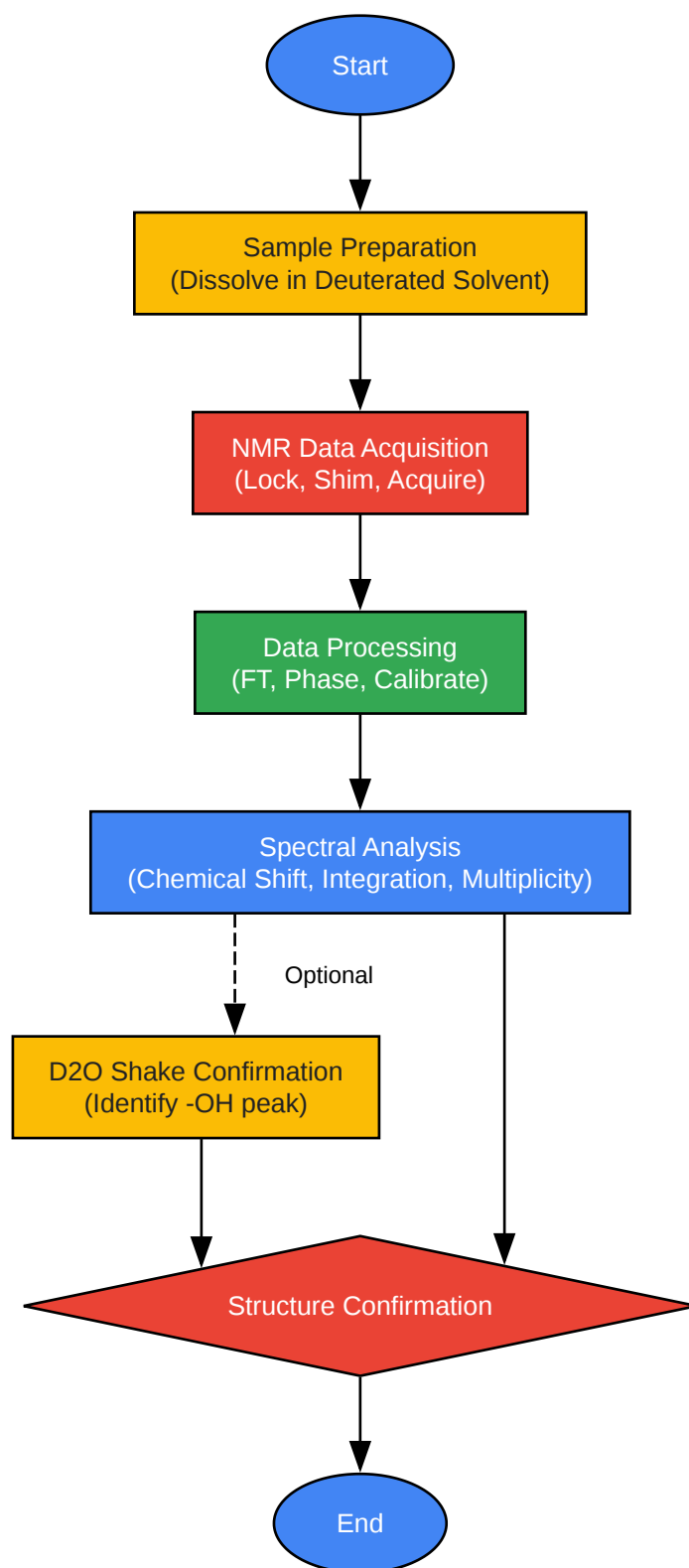
- Perform a D₂O shake experiment to confirm the hydroxyl proton signal. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity[6].

3.4. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the multiplicities (singlet, doublet, quartet, etc.) to determine the number of neighboring protons.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ¹H NMR analysis of **2-Hydroxy-N,N-dimethylpropanamide**.



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Caption: Workflow for the ^1H NMR analysis of **2-Hydroxy-N,N-dimethylpropanamide**.

Conclusion

This application note provides a comprehensive guide for the ^1H NMR analysis of **2-Hydroxy-N,N-dimethylpropanamide**. The provided predicted spectral data and detailed experimental protocol will aid researchers in the structural verification and purity assessment of this compound. The distinct signals in the ^1H NMR spectrum allow for straightforward characterization, making it an indispensable tool in a quality control or research setting.

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